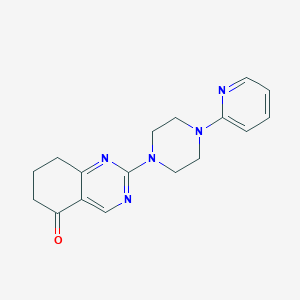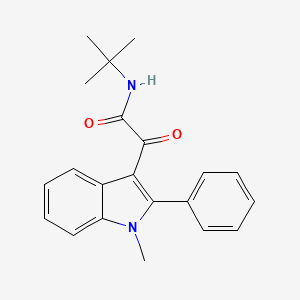![molecular formula C13H16ClN3O B4420692 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine](/img/structure/B4420692.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine, also known as CL-220, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of oxadiazole compounds and has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of CL-220, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and act as a fluorescent probe for detecting copper ions. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
One advantage of using N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine in lab experiments is its ability to act as a fluorescent probe for detecting copper ions, which can be useful in various applications. In addition, this compound has been shown to have low toxicity in vitro, making it a potentially safe compound for use in scientific research. One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine. One potential area of research is the development of new fluorescent sensors for detecting nitroreductase activity. Another potential area of research is the development of this compound as an antitumor agent, which could involve further studies on its mechanism of action and its efficacy in vivo. Finally, further research could be done on the synthesis of this compound to optimize its yield and purity.
科学的研究の応用
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}butan-2-amine has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting copper ions, as an antibacterial agent, and as an antitumor agent. In addition, this compound has been used in the development of fluorescent sensors for the detection of nitroreductase activity.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-3-9(2)15-8-12-16-13(17-18-12)10-4-6-11(14)7-5-10/h4-7,9,15H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRTPJCFCWSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[5-(ethylthio)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4420615.png)
![1-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B4420625.png)



![1,6-dimethyl-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4420649.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B4420652.png)
![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5-oxide](/img/structure/B4420661.png)


![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420681.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420685.png)
![3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4420699.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)